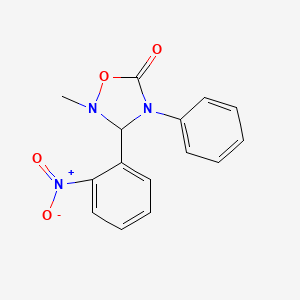
4-Ethenyl-3-formylphenyl dimethylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethenyl-3-formylphenyl dimethylcarbamate is an organic compound with the molecular formula C₁₂H₁₃NO₃ and a molecular weight of 219.24 g/mol . This compound is characterized by the presence of an ethenyl group, a formyl group, and a dimethylcarbamate group attached to a phenyl ring. It is used in various chemical and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenyl-3-formylphenyl dimethylcarbamate typically involves the reaction of 2,5-dihydroxybenzaldehyde with dimethylcarbamic acid . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained. The detailed synthetic route may involve multiple steps, including protection and deprotection of functional groups, to achieve the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow systems to optimize yield and purity. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .
化学反応の分析
Types of Reactions
4-Ethenyl-3-formylphenyl dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under specific conditions.
Reduction: The formyl group can be reduced to an alcohol using reducing agents.
Substitution: The ethenyl group can participate in substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenation can be carried out using halogens like chlorine (Cl₂) or bromine (Br₂) in the presence of a catalyst.
Major Products Formed
Oxidation: 4-Ethenyl-3-carboxyphenyl dimethylcarbamate.
Reduction: 4-Ethenyl-3-hydroxyphenyl dimethylcarbamate.
Substitution: Halogenated derivatives such as 4-Ethenyl-3-chlorophenyl dimethylcarbamate.
科学的研究の応用
4-Ethenyl-3-formylphenyl dimethylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
作用機序
The mechanism of action of 4-Ethenyl-3-formylphenyl dimethylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
- 3-Formyl-4-vinylphenyl dimethylcarbamate
- 4-Formyl-3-vinylphenyl dimethylcarbamate
- 3-Formyl-4-ethynylphenyl dimethylcarbamate
Uniqueness
4-Ethenyl-3-formylphenyl dimethylcarbamate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective .
特性
CAS番号 |
649722-44-1 |
|---|---|
分子式 |
C12H13NO3 |
分子量 |
219.24 g/mol |
IUPAC名 |
(4-ethenyl-3-formylphenyl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C12H13NO3/c1-4-9-5-6-11(7-10(9)8-14)16-12(15)13(2)3/h4-8H,1H2,2-3H3 |
InChIキー |
CWAUEKIKVWCIEG-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)OC1=CC(=C(C=C1)C=C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-Acetyl-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B15168977.png)




![1-[1-(4-Methylbenzene-1-sulfonyl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine](/img/structure/B15169005.png)


![Trimethyl{3-[1-(thiophen-3-yl)cyclohexyl]cyclopenta-2,4-dien-1-yl}silane](/img/structure/B15169020.png)

![5-{[(2S)-2-Methylbut-3-en-1-yl]sulfanyl}-1-phenyl-1H-tetrazole](/img/structure/B15169044.png)
![Diethyl 3-amino-1h-thieno[3,2-c]pyrazole-1,5-dicarboxylate](/img/structure/B15169046.png)
